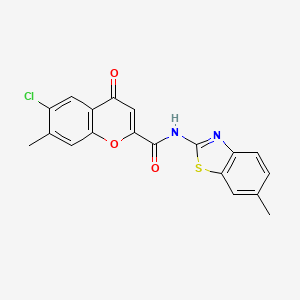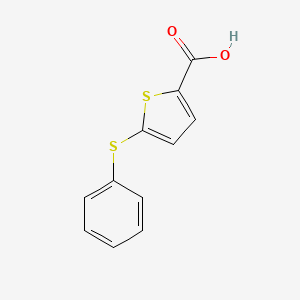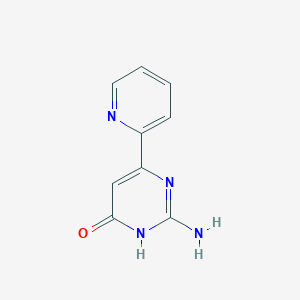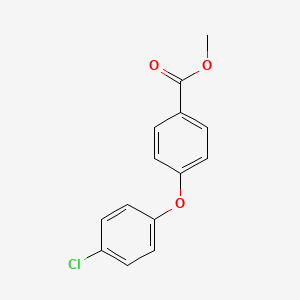
Methyl 4-(4-chlorophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-chlorophenoxy)benzoate: is an organic compound with the molecular formula C14H11ClO3. It is an ester formed from 4-chlorophenol and methyl 4-hydroxybenzoate. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of Methyl 4-(4-chlorophenoxy)benzoate typically involves the esterification of 4-chlorophenol with methyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is typically conducted under reflux conditions, with the reactants being heated together in a suitable solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of this compound is often carried out in batch reactors. The reactants are added to the reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Process: Alternatively, a continuous process can be used, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is more efficient and can produce larger quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-(4-chlorophenoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Nucleophiles such as sodium hydroxide, ammonia, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Methyl 4-(4-chlorophenoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: This compound is used in biological studies to investigate its effects on various biological systems and processes.
Medicine:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Industry:
Material Science: this compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 4-(4-chlorophenoxy)benzoate can act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxybenzoate: This compound is similar in structure but lacks the chlorophenoxy group.
4-Chlorophenol: This compound is a precursor in the synthesis of Methyl 4-(4-chlorophenoxy)benzoate and has similar chemical properties.
Uniqueness:
Functional Groups: The presence of both the methyl ester and chlorophenoxy groups in this compound gives it unique chemical and physical properties compared to similar compounds.
Reactivity: The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Eigenschaften
Molekularformel |
C14H11ClO3 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
methyl 4-(4-chlorophenoxy)benzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
InChI-Schlüssel |
XCARQPIQFBVXEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
![6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)
![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
![Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate](/img/structure/B15096426.png)
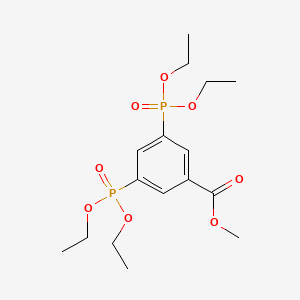
![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)
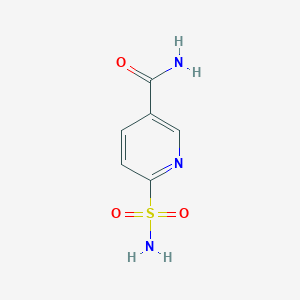
![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
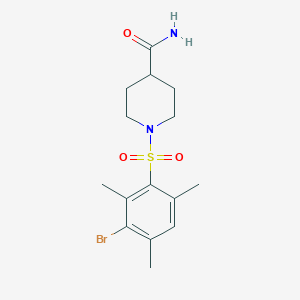
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B15096463.png)
